molecular formula C11H14FNO2 B14033721 (R)-2-(4-Fluorobenzyl)-ala-ome

(R)-2-(4-Fluorobenzyl)-ala-ome

Katalognummer: B14033721
Molekulargewicht: 211.23 g/mol
InChI-Schlüssel: ZGLCWUAEHZXXBE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(4-Fluorobenzyl)-ala-ome is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorobenzyl group attached to an alanine derivative, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the use of 4-fluorobenzyl cyanide as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Fluorobenzyl)-ala-ome may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(4-Fluorobenzyl)-ala-ome can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-(4-Fluorobenzyl)-ala-ome has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-(4-Fluorobenzyl)-ala-ome involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-(4-Fluorobenzyl)-ala-ome is unique due to its specific combination of the fluorobenzyl group with an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14FNO2

Molekulargewicht

211.23 g/mol

IUPAC-Name

methyl (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H14FNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3/t11-/m1/s1

InChI-Schlüssel

ZGLCWUAEHZXXBE-LLVKDONJSA-N

Isomerische SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)OC)N

Kanonische SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.